![molecular formula C11H6Br2O3 B1442282 5-(3,5-Dibromophenyl)furan-2-carboxylic acid CAS No. 54023-00-6](/img/structure/B1442282.png)
5-(3,5-Dibromophenyl)furan-2-carboxylic acid
Overview
Description
5-(3,5-Dibromophenyl)furan-2-carboxylic acid is a compound that belongs to the class of furans . It has a molecular formula of C11H6Br2O3 and a molecular weight of 345.97 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium chlorite, sodium dihydrogen phosphate, and 2-methyl-but-2-ene in water and tert-butyl alcohol at 20℃ for 11 hours . Another method involves the use of 4-methyl-morpholine and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in methanol and water at 20℃ for 19 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 3,5-dibromophenyl group .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of bio-based polyesters and various other polymers . It can also be converted into acid chloride derivatives, which are useful intermediates for the production of furoate ester biofuels and polymers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.97 . Other physical and chemical properties such as boiling point and linear structure formula are not specified in the retrieved papers .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 5-(3,5-Dibromophenyl)furan-2-carboxylic acid can be utilized as a building block for the synthesis of potential pharmacologically active molecules. Its structure, featuring a furan ring and bromine substituents, makes it a candidate for creating compounds with antibacterial properties . Additionally, derivatives of this compound could be explored for their anesthetic properties, similar to how related furan carboxylic acids have been studied .
Materials Science
The dibromophenyl group in 5-(3,5-Dibromophenyl)furan-2-carboxylic acid offers potential applications in materials science, particularly in the development of new polymers. The bromine atoms could facilitate the introduction of cross-linking within polymer chains, potentially leading to materials with enhanced thermal stability and flame retardancy . This could be particularly useful in creating safer, more durable materials for various industrial applications.
Organic Synthesis
As an intermediate in organic synthesis, 5-(3,5-Dibromophenyl)furan-2-carboxylic acid can be employed in the preparation of various furan derivatives. These derivatives are valuable for their diverse reactivity and potential use in synthesizing complex organic molecules, including natural products and pharmaceuticals . The presence of the furan ring and bromine atoms allows for selective functionalization through various organic reactions.
Analytical Chemistry
In analytical chemistry, 5-(3,5-Dibromophenyl)furan-2-carboxylic acid could be used as a standard or reagent in chromatographic methods such as HPLC or LC-MS to identify or quantify similar compounds in complex mixtures . Its unique structure could help in the development of analytical methods for brominated organic compounds, which are of interest due to their potential environmental impact.
Environmental Science
The brominated structure of 5-(3,5-Dibromophenyl)furan-2-carboxylic acid makes it a compound of interest in environmental science. It could serve as a model compound for studying the behavior of brominated flame retardants in the environment. Research could focus on its biodegradation, bioaccumulation, and potential to form more toxic byproducts through environmental processes .
Biochemistry
In biochemistry, the reactivity of the furan ring in 5-(3,5-Dibromophenyl)furan-2-carboxylic acid could be harnessed to study protein-ligand interactions. The compound could be used to modify proteins or peptides, providing insights into the structure-function relationships of biomolecules . Additionally, its potential to form bioconjugates could be explored for targeted drug delivery systems.
Polymer Chemistry
5-(3,5-Dibromophenyl)furan-2-carboxylic acid: can be a precursor for the synthesis of furan-based polymers. These polymers are gaining attention as sustainable alternatives to petroleum-based plastics. The dibromophenyl group could introduce points of rigidity in the polymer chain, affecting the material’s properties such as glass transition temperature and mechanical strength .
Catalysis
The compound’s structure could be utilized in the design of catalysts for organic transformations. The bromine atoms might anchor catalytic metals, while the furan ring could participate in coordination chemistry. This could lead to the development of novel catalysts for important chemical reactions such as oxidation, reduction, and cross-coupling .
Safety and Hazards
properties
IUPAC Name |
5-(3,5-dibromophenyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2O3/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJLGOHSGCWMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699442 | |
Record name | 5-(3,5-Dibromophenyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dibromophenyl)furan-2-carboxylic acid | |
CAS RN |
54023-00-6 | |
Record name | 5-(3,5-Dibromophenyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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